2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazine ring, a chlorophenyl group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common reagents used in the synthesis include formamide, formic acid, urea, thiourea, and various chlorinated compounds . The reaction conditions often involve cyclization and nucleophilic substitution reactions under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for radical reactions, and various acids and bases for catalyzing substitution and cyclization reactions . The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The triazine ring and the functional groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorophenyl)(4-fluorophenyl)methanone
- Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
- 2-Amino-5-chlorobenzophenone
Uniqueness
Compared to similar compounds, 2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide stands out due to its unique combination of functional groups and the presence of both chlorophenyl and fluorophenyl groups.
Properties
Molecular Formula |
C18H15ClFN5O2S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H15ClFN5O2S/c19-12-7-5-11(6-8-12)9-15-17(27)25(21)18(24-23-15)28-10-16(26)22-14-4-2-1-3-13(14)20/h1-8H,9-10,21H2,(H,22,26) |
InChI Key |
KOVIADNZLFKCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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